molecular formula C3H7Cl2NO2S B1426127 (3-Chloropropyl)sulfamoyl Chloride CAS No. 42065-72-5

(3-Chloropropyl)sulfamoyl Chloride

Cat. No.: B1426127
CAS No.: 42065-72-5
M. Wt: 192.06 g/mol
InChI Key: CVFWTKBRRTYVHC-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

It is known that the compound is capable of acylation and possesses a 2-chloro-ethyl fragment (ch2ch2cl), which can be subjected to nucleophilic substitution . This suggests that it may interact with a variety of biological targets, particularly those with nucleophilic groups.

Mode of Action

(3-Chloropropyl)sulfamoyl Chloride is a bifunctional reagent. It can undergo acylation reactions, and its 2-chloro-ethyl fragment can be subjected to nucleophilic substitution . This allows it to form a variety of (hetero)cyclic compounds, suggesting a versatile mode of action depending on the specific biological context .

Pharmacokinetics

Its molecular weight of 19206 g/mol suggests that it may have favorable absorption and distribution characteristics.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

“(3-Chloropropyl)sulfamoyl Chloride” is a useful research chemical and has potential applications in polymer and materials chemistry . It can be used for the synthesis of functionalized polyhedral oligosilsesquioxanes, which are broadly used as units for building various nanostructured materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)sulfamoyl Chloride typically involves the reaction of 3-chloropropylamine hydrochloride with sulfuryl chloride in acetonitrile. The reaction is carried out under cooling conditions using an ice bath and then stirred overnight at 85°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Chloropropyl)sulfamoyl Chloride undergoes various chemical reactions, including substitution reactions. It can react with nucleophiles to form different derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative .

Properties

IUPAC Name

N-(3-chloropropyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFWTKBRRTYVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717319
Record name (3-Chloropropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42065-72-5
Record name (3-Chloropropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To sulfuryl chloride (5 g, 30.05 mmol) in acetonitrile (30 mL), was added 3-chloropropyl amine hydrochloride (486 mg, 5.00 mmol). The reaction mixture was allowed to react at 80° C., evaporated and then extracted with diethyl ether and H2O, followed by evaporation of the organic layer under vacuum, to give 3-chloropropylsulfamoyl chloride that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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